Cas no 90509-02-7 (Luxabendazole)

Luxabendazole structure
Luxabendazole structure
Product name:Luxabendazole
CAS No:90509-02-7
MF:C15H12N3O5FS
MW:365.33628
CID:61422
PubChem ID:72019

Luxabendazole Chemical and Physical Properties

Names and Identifiers

    • Luxabendazole
    • LUXALBENDAZOLE,PLANT STANDARD
    • LUXABENDAZOLUM
    • methyl 5-hydroxy-2-benzimidazolecarbamate p-fluorobenzenesulfonate
    • SCHEMBL321908
    • HY-122765
    • CCRIS 7645
    • Benzenesulfonic acid, 4-fluoro-, 2-[(methoxycarbonyl)amino]-1H-benzimidazol-6-yl ester
    • DTXSID00238189
    • AKOS015901189
    • NS00040626
    • Methyl 5-hydroxy-2-benzimidazolecarbamate, p-fluorobenzenesulfonate (ester)
    • HOE 216V
    • AKOS015967126
    • Luxabendazol
    • Q27256388
    • 2-((Methoxycarbonyl)amino)-1h-benzo[d]imidazol-5-yl 4-Fluorobenzenesulfonate
    • 34S1S00GV3
    • HOE-216V
    • 2-Benzimidazolecarbamate, 5-hydroxy-, p-fluorobenzenesulfoonate
    • [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] 4-fluorobenzenesulfonate
    • CHEMBL2104764
    • ZVIDWFUBDDXAJA-UHFFFAOYSA-N
    • 90509-02-7
    • LUXABENDAZOLE [INN]
    • J-505262
    • CS-0088859
    • methyl 5-(4-fluorophenylsulfonyloxy)benzimidazole-2-carbamate
    • Luxabendazole [INN:BAN]
    • Luxabendazole, VETRANAL(TM), analytical standard
    • Luxabendazol [Spanish]
    • UNII-34S1S00GV3
    • Luxabendazolum [Latin]
    • Benzenesulfonic acid, 4-fluoro-, 2-[(methoxycarbonyl)amino]-1H-benzimidazol-5-yl ester (9CI); Dabendazole; HOE 216V; Luxabendazole; Benzenesulfonic acid, 4-fluoro-, 2-[(methoxycarbonyl)amino]-1H-benzimidazol-6-yl ester
    • Luxabendazolum (Latin)
    • DTXCID70160680
    • Inchi: InChI=1S/C15H12FN3O5S/c1-23-15(20)19-14-17-12-7-4-10(8-13(12)18-14)24-25(21,22)11-5-2-9(16)3-6-11/h2-8H,1H3,(H2,17,18,19,20)
    • InChI Key: ZVIDWFUBDDXAJA-UHFFFAOYSA-N
    • SMILES: COC(NC1NC2C=C(OS(C3C=CC(F)=CC=3)(=O)=O)C=CC=2N=1)=O

Computed Properties

  • Exact Mass: 365.04800
  • Monoisotopic Mass: 365.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 576
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 119A^2
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.571
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.663
  • PSA: 118.76000
  • LogP: 3.80180

Luxabendazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
L473560-2.5mg
Luxabendazole
90509-02-7
2.5mg
$ 121.00 2023-09-07
A2B Chem LLC
AH82080-50mg
Luxabendazole
90509-02-7
50mg
$715.00 2024-05-20
TRC
L473560-1mg
Luxabendazole
90509-02-7
1mg
$ 63.00 2023-09-07
A2B Chem LLC
AH82080-100mg
Luxabendazole
90509-02-7
100mg
$1127.00 2024-05-20

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